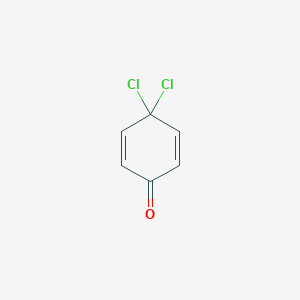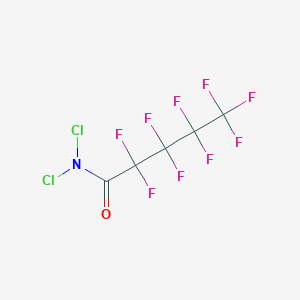
N,N-Dichloro-2,2,3,3,4,4,5,5,5-nonafluoropentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dichloro-2,2,3,3,4,4,5,5,5-nonafluoropentanamide is a chemical compound characterized by the presence of dichloro and nonafluorinated groups attached to a pentanamide backbone. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dichloro-2,2,3,3,4,4,5,5,5-nonafluoropentanamide typically involves the chlorination of a nonafluorinated pentanamide precursor. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the nitrogen positions. Common reagents used in this process include chlorine gas or sodium hypochlorite, and the reaction is often conducted in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dichloro-2,2,3,3,4,4,5,5,5-nonafluoropentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can remove chlorine atoms, leading to the formation of amine derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium alkoxides or Grignard reagents.
Major Products
The major products formed from these reactions include various substituted amides, amines, and other functionalized derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N,N-Dichloro-2,2,3,3,4,4,5,5,5-nonafluoropentanamide has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including fluorinated polymers and coatings.
Mécanisme D'action
The mechanism of action of N,N-Dichloro-2,2,3,3,4,4,5,5,5-nonafluoropentanamide involves its interaction with molecular targets through its dichloro and nonafluorinated groups. These interactions can lead to the disruption of biological processes in microorganisms, contributing to its antimicrobial properties. The exact molecular pathways and targets are still under investigation, but it is believed that the compound can interfere with cellular membranes and enzyme functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Dichloro-2,2,3,3,4,4,5,5,5-nonafluorobutanamide
- N,N-Dichloro-2,2,3,3,4,4,5,5,5-nonafluorohexanamide
Uniqueness
N,N-Dichloro-2,2,3,3,4,4,5,5,5-nonafluoropentanamide is unique due to its specific combination of dichloro and nonafluorinated groups, which impart distinct chemical and physical properties. This makes it particularly valuable in applications requiring high chemical stability and resistance to degradation.
Propriétés
Numéro CAS |
86451-49-2 |
|---|---|
Formule moléculaire |
C5Cl2F9NO |
Poids moléculaire |
331.95 g/mol |
Nom IUPAC |
N,N-dichloro-2,2,3,3,4,4,5,5,5-nonafluoropentanamide |
InChI |
InChI=1S/C5Cl2F9NO/c6-17(7)1(18)2(8,9)3(10,11)4(12,13)5(14,15)16 |
Clé InChI |
OAGGGGGZGNOUHK-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)N(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3'-O-[(4-Methoxyphenyl)methyl]uridine](/img/structure/B14410497.png)
![2,6-Di-tert-butyl-4-[5-ethyl-2-(methylsulfanyl)-1,3-thiazol-4-yl]phenol](/img/structure/B14410499.png)
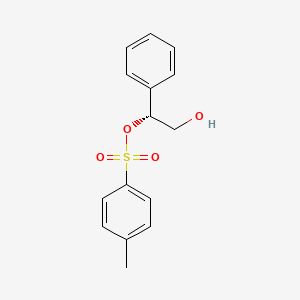
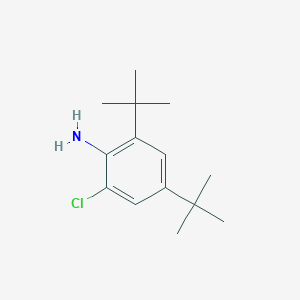
![3-methoxy-7-methylbenzo[c]acridine](/img/structure/B14410520.png)
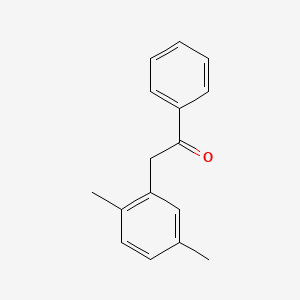

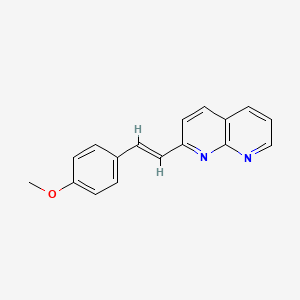
![2-[(E)-(2-Methoxyethyl)diazenyl]propane-2-peroxol](/img/structure/B14410548.png)
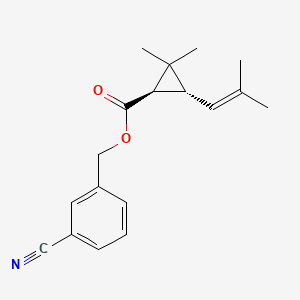
![3,9-Diethyl-5-hydroxy-7-oxo-7H-benzo[c]fluorene-6-carboxylic acid](/img/structure/B14410558.png)
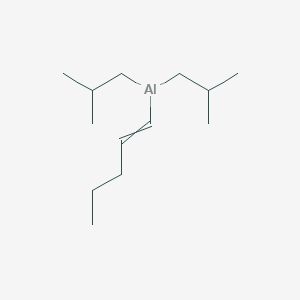
![(3E)-3-[(4-Methylphenyl)imino]butan-2-one](/img/structure/B14410568.png)
